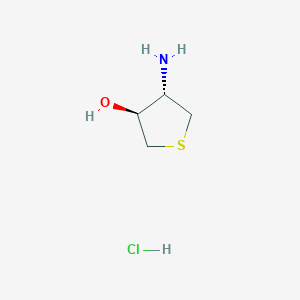

(1R)-1-(4-丙基苯基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the exact synthesis of (1R)-1-(4-propylphenyl)ethan-1-ol is not detailed in the provided papers, similar compounds with hydroxyphenyl groups have been synthesized. For instance, the synthesis of various substituted hydroxyphenyl ethanes, such as 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane (FBPE) and related compounds, is described . These syntheses typically involve the use of dibrominated alkanes and phenolic compounds to create polyethers with specific substituents on the phenyl rings. The synthesis of (1R)-1-(4-propylphenyl)ethan-1-ol would likely involve a similar strategy, with the introduction of the propyl group on the phenyl ring and the formation of the chiral secondary alcohol.

Molecular Structure Analysis

The molecular structure of (1R)-1-(4-propylphenyl)ethan-1-ol would be expected to exhibit conformational isomerism due to the flexible nature of the propyl group and the secondary alcohol. The presence of the chiral center would also introduce optical activity, making it relevant for studies involving chirality. The molecular structure would influence the compound's physical properties and reactivity, similar to the compounds studied in the provided papers, where different substituents on the phenyl rings lead to variations in phase transition temperatures and thermodynamic parameters .

Chemical Reactions Analysis

The chemical reactivity of (1R)-1-(4-propylphenyl)ethan-1-ol would likely involve reactions typical of alcohols and aromatic compounds. The hydroxyl group could undergo reactions such as esterification, oxidation to a ketone, or serve as a nucleophile in substitution reactions. The phenyl ring could participate in electrophilic aromatic substitution, given the right conditions. Although the provided papers do not discuss the reactivity of this specific compound, they do explore the reactivity of related compounds, such as the use of optically active ligands in catalytic asymmetric transfer hydrogenation .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1R)-1-(4-propylphenyl)ethan-1-ol would be influenced by its molecular structure. The presence of the propyl group and the phenyl ring would affect its solubility in organic solvents, boiling point, and melting point. The chiral nature of the compound would also be significant in its optical properties, such as specific rotation. The provided papers do not directly discuss the properties of this compound, but they do provide insight into how different substituents on phenyl rings can affect the properties of related compounds, such as their phase transition temperatures and thermodynamic parameters .

科学研究应用

立体选择性分子相互作用

(1R)-1-(4-丙基苯基)乙醇和类似分子因其有趣的立体不稳定性而受到研究。例如,Yeung 等人(2013 年)研究了手性联苯杂化物,包括一种与 (1R)-1-(4-丙基苯基)乙醇密切相关的杂化物。他们发现这些分子的轴向手性受邻位取代基 α 位的空间位阻和分子间相互作用的影响,从而导致对映体纯超分子结构的形成 (Yeung 等人,2013 年)。

复杂分子合成

Bustelo 等人(2007 年)探索了与 (1R)-1-(4-丙基苯基)乙醇结构相似的分子的活化,导致烯炔亚甲基和烯基碳炔配合物的形成。他们的研究有助于合成具有在各种化学反应中潜在应用的新型有机分子 (Bustelo 等人,2007 年)。

动力学拆分和对映选择性

Borowiecki 和 Dranka(2019 年)进行了一项研究,重点关注均丙炔基醇的对映选择性合成,其中类似于 (1R)-1-(4-丙基苯基)乙醇的化合物用作起始原料。该研究展示了使用脂肪酶催化过程实现高对映选择性的用途,突出了此类化合物在不对称合成中的重要性 (Borowiecki & Dranka,2019 年)。

构效关系研究

在药物化学领域,Dago 等人(2018 年)研究了一系列与 (1R)-1-(4-丙基苯基)乙醇结构相关的化合物的构效关系。他们的研究强调了分子结构在影响生物活性(例如细胞中的 Ca2+ 释放和储存操作的 Ca2+ 进入)中的重要性 (Dago 等人,2018 年)。

属性

IUPAC Name |

(1R)-1-(4-propylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOFDBUEQBAWBO-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC=C(C=C1)[C@@H](C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(4-propylphenyl)ethan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)

![N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3009654.png)

![3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B3009657.png)

![{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B3009661.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)

![4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine](/img/structure/B3009669.png)